molecular formula C281H457N89O91S8 B561542 Short Neurotoxin alpha CAS No. 54992-19-7

Short Neurotoxin alpha

Cat. No.: B561542
CAS No.: 54992-19-7
M. Wt: 6794.759
InChI Key: UIKYTGTVQPHGMS-RGTMCVMWSA-N
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Description

Short Neurotoxin alpha, also known as α-Neurotoxin, is a group of neurotoxic peptides found in the venom of snakes in the families Elapidae and Hydrophiidae . They are members of the three-finger toxin protein family and can cause paralysis, respiratory failure, and death . They are antagonists of post-synaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular synapse that bind competitively and irreversibly, preventing synaptic acetylcholine (ACh) from opening the ion channel .


Synthesis Analysis

A synthetic 60-mer peptide named ScNtx has been created, which contains canonical structural motifs similar to α-neurotoxins from African elapids . The synthetic ScNtx gene was de novo constructed and cloned into the expression vector pQE30 containing a 6His-Tag and an FXa proteolytic cleavage region . Escherichia coli Origami cells transfected with the pQE30/ScNtx vector expressed the recombinant consensus neurotoxin in a soluble form with a yield of 1.5 mg/L of culture medium .


Molecular Structure Analysis

All α-neurotoxins share the three-finger toxin tertiary structure, consisting of a small globular core containing four disulfide bonds, three loops or “fingers”, and a C-terminal tail . The class can be divided into two groups distinguished by length; short-chain neurotoxins have 60-62 residues and only the four core disulfide bonds characteristic of the fold .


Chemical Reactions Analysis

α-Neurotoxins are antagonists of post-synaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular synapse that bind competitively and irreversibly, preventing synaptic acetylcholine (ACh) from opening the ion channel .


Physical and Chemical Properties Analysis

Short-chain α-neurotoxins are composed of 60–62 amino acid residues and four disulphide bridges . They are selective for nAChRs .

Scientific Research Applications

  • Short alpha-neurotoxins, such as those from snake venoms, are potent blockers of nicotinic acetylcholine receptors (nAChRs). Their structure, consisting of 60-62 amino acids and 4 disulfide bridges, is crucial for their function. Knowledge of alpha-neurotoxin-nAChR interactions is important for designing new nAChR agonists and antagonists for medical purposes (Mordvintsev et al., 2007).

  • The binding regions for short neurotoxins on the alpha-chains of nAChRs have been localized, with significant differences in binding between short and long neurotoxins. This information is valuable for understanding the interaction of neurotoxins with nAChRs and developing therapeutic applications (Ruan, Stiles, & Atassi, 1991).

  • Short-chain alpha-neurotoxins' binding to lipid bilayers, which is facilitated by their positive charge and sequence homology, plays a role in delivering the toxin to nAChR. This finding is crucial for understanding the interaction dynamics of these toxins with their targets (Lesovoy et al., 2009).

  • The loop III of short neurotoxin II has been identified as an additional interaction site with membrane-bound nAChR. This finding contributes to the understanding of toxin-receptor interaction and can aid in the development of neurotoxin-based therapeutic agents (Krabben et al., 2009).

  • The gene structure and evolutionary relationships of alpha-neurotoxins have been studied, highlighting their potential applications in therapy and research, particularly in the area of drug discovery (Yee et al., 2004).

  • Studies have shown that short neurotoxins interact more strongly with certain subtypes of nicotinic receptors in the brain, influencing dopamine release. This finding has implications for the understanding of neurotoxin-receptor interactions and their potential therapeutic applications (Dajas-Bailador et al., 1998).

Mechanism of Action

α-Neurotoxins antagonistically bind tightly and noncovalently to nAChRs of skeletal muscles, thereby blocking the action of ACh at the postsynaptic membrane, inhibiting ion flow and leading to paralysis . nAChRs contain two binding sites for snake venom neurotoxins .

Safety and Hazards

α-Neurotoxins can cause paralysis, respiratory failure, and death . They are found in the venom of snakes in the families Elapidae and Hydrophiidae .

Future Directions

The three-fingered toxin family and more precisely short-chain α-neurotoxins (also known as Type I α-neurotoxins) are crucial in defining the elapid envenomation process, but paradoxically, they are barely neutralized by current elapid snake antivenoms . Therefore, the heterologous expression of molecules such as ScNtx, bearing crucial motifs and key amino acids, is a step forward to create common immunogens for developing cost-effective antivenoms with a wider spectrum of efficacy, quality, and strong therapeutic value .

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKYTGTVQPHGMS-RGTMCVMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C281H457N89O91S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6795 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-19-7
Record name Toxin alpha (Naja nigricollis reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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